molecular formula C11H9NO4 B1199355 Nivimedone CAS No. 49561-92-4

Nivimedone

货号: B1199355
CAS 编号: 49561-92-4
分子量: 219.19 g/mol
InChI 键: KMQFWCXRCDQFFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound existing in several distinct chemical forms. The free base form of this compound carries the systematic name 3-hydroxy-5,6-dimethyl-2-nitroinden-1-one, reflecting its core indanone structure with specific substituent positioning. This nomenclature precisely describes the hydroxyl group at position 3, the nitro group at position 2, and the methyl substituents at positions 5 and 6 of the indene ring system.

The sodium salt derivative, commonly referred to as this compound sodium, possesses the systematic name sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium, which describes the anionic nature of the nitro group and its coordination with the sodium cation. This nomenclature reflects the electronic rearrangement that occurs upon salt formation, where the nitro group adopts an aci-nitro configuration, creating a resonance-stabilized anion.

Chemical Form Molecular Formula Molecular Weight (g/mol) CAS Number
Free Base C₁₁H₉NO₄ 219.19 49561-92-4
Sodium Salt (Anhydrous) C₁₁H₈NNaO₄ 241.17 62077-09-2
Sodium Salt (Monohydrate) C₁₁H₁₀NNaO₅ 259.19 62077-09-2

The molecular formula analysis reveals that the transformation from free base to sodium salt involves deprotonation, resulting in the loss of one hydrogen atom and the incorporation of a sodium cation. The monohydrate form includes an additional water molecule, which can significantly influence the compound's physical properties and stability characteristics.

Stereochemical Configuration and Chiral Properties

This compound exhibits achiral characteristics, containing no defined stereocenters within its molecular structure. The compound's stereochemical analysis reveals zero out of zero defined stereocenters, confirming the absence of chiral carbon atoms that would give rise to enantiomeric forms. This achiral nature simplifies the compound's stereochemical profile and eliminates concerns regarding optical activity or the need for enantioselective synthesis or separation.

The molecular geometry of this compound is largely planar due to the aromatic indene ring system and the conjugated nature of the carbonyl and nitro groups. The 5,6-dimethyl substitution pattern creates a symmetric arrangement that maintains the compound's achiral character while providing steric bulk that influences molecular interactions and crystal packing arrangements.

Stereochemical Parameter Value
Defined Stereocenters 0/0
E/Z Centers 0
Optical Activity None
Stereochemistry Classification Achiral
Molecular Charge 0 (free base)

The absence of stereoisomerism in this compound simplifies its analytical characterization and pharmaceutical development, as there are no concerns regarding the separation of enantiomers or the potential for different biological activities between stereoisomeric forms. This stereochemical simplicity represents an advantage in both synthetic accessibility and regulatory considerations.

Crystallographic Data and Solid-State Structure

The solid-state structure of this compound has been characterized through various crystallographic studies, revealing important insights into its molecular packing and intermolecular interactions. The crystal structure data indicates that this compound can crystallize in different polymorphic forms, depending on the specific chemical form and crystallization conditions employed.

The Cambridge Structural Database contains multiple entries for this compound-related compounds, providing a comprehensive foundation for understanding the solid-state behavior of this molecular family. The crystallographic analysis reveals that the indanone core adopts a planar configuration, with the nitro group positioned to maximize conjugation with the aromatic system.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of this compound, particularly involving the hydroxyl group at position 3 and the oxygen atoms of the nitro and carbonyl groups. These interactions create a three-dimensional network that stabilizes the crystal lattice and influences the compound's physical properties such as melting point, solubility, and stability.

Crystallographic Parameter Free Base Sodium Salt Monohydrate
Molecular Formula C₁₁H₉NO₄ C₁₁H₁₀NNaO₅
Formula Weight 219.19 259.19
Crystal System Not specified Not specified
Space Group Not specified Not specified

The presence of water molecules in the monohydrate form creates additional hydrogen bonding opportunities, which can significantly alter the crystal packing arrangement compared to the anhydrous forms. This hydration can influence the compound's dissolution behavior and bioavailability characteristics.

Tautomeric Forms and Electronic Delocalization Phenomena

This compound exhibits complex tautomeric equilibria that significantly influence its chemical and biological properties. The compound can exist in multiple tautomeric forms, with the most prominent being the keto-enol tautomerism involving the carbonyl groups and the hydroxyl group at position 3. These tautomeric interconversions are facilitated by the conjugated π-electron system that extends throughout the indanone framework.

The aci-nitro tautomeric form represents another significant structural variation, particularly relevant in the sodium salt derivative. In this form, the nitro group adopts a different electronic configuration, with the negative charge delocalized across the nitro oxygen atoms. This tautomeric form is stabilized by resonance and is essential for understanding the compound's reactivity and coordination chemistry.

Electronic delocalization phenomena in this compound are extensive due to the presence of multiple conjugated functional groups. The π-electron system extends from the aromatic ring through the carbonyl groups and can include the nitro group, creating a highly delocalized electronic structure. This delocalization contributes to the compound's stability and influences its spectroscopic properties, particularly ultraviolet-visible absorption characteristics.

Tautomeric Form Structural Feature Stability Factor
Keto Form C=O at positions 1,3 Aromatic stabilization
Enol Form C-OH at position 3 Hydrogen bonding
Aci-nitro Form Delocalized nitro group Resonance stabilization
Nitronic Acid Form C-NO₂H configuration Proton mobility

The tautomeric equilibrium position is influenced by environmental factors including pH, solvent polarity, and temperature. In aqueous solutions, the equilibrium typically favors forms that maximize hydrogen bonding interactions with water molecules. The presence of sodium ions in the salt form can shift these equilibria by stabilizing specific tautomeric forms through ionic interactions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

49561-92-4

分子式

C11H9NO4

分子量

219.19 g/mol

IUPAC 名称

5,6-dimethyl-2-nitroindene-1,3-dione

InChI

InChI=1S/C11H9NO4/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16/h3-4,9H,1-2H3

InChI 键

KMQFWCXRCDQFFQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-]

规范 SMILES

CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-]

其他CAS编号

49561-92-4

相关CAS编号

57441-90-4 (hydrochloride salt)

同义词

5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt
BRL 10833
nivimedone
nivimedone sodium
nivimedone, sodium salt, monohydrate

产品来源

United States

准备方法

合成路线和反应条件

尼维米酮的合成涉及在受控条件下,5,6-二甲基-1,3-二氧代-1,3-二氢-2H-茚-2-亚基与氮化物反应。该反应通常需要诸如二甲基亚砜之类的溶剂和催化剂以促进所需产物的形成。

工业生产方法

尼维米酮的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺包括通过结晶和干燥进行纯化等步骤,以获得无水形式的最终产品 .

化学反应分析

反应类型

尼维米酮会发生各种化学反应,包括:

    氧化: 尼维米酮可以被氧化以形成相应的氧化物。

    还原: 还原反应可以将尼维米酮转化为其还原形式。

    取代: 尼维米酮可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 在特定条件下使用卤素和烷基化剂等试剂。

形成的主要产物

    氧化: 形成氧化物和羟基化衍生物。

    还原: 形成官能团改变的还原衍生物。

    取代: 形成具有新官能团的取代衍生物。

科学研究应用

尼维米酮具有广泛的科学研究应用,包括:

    化学: 用作模型化合物来研究反应机理和途径。

    生物学: 研究其对细胞过程和免疫反应的影响。

    医学: 探索其在治疗过敏反应和炎症性疾病方面的潜在治疗应用。

    工业: 用于开发抗过敏配方和产品.

作用机制

尼维米酮通过抑制肥大细胞释放组胺和其他介质来发挥其作用。 它靶向过敏反应中涉及的特定受体和途径,从而减少炎症和过敏症状 .

相似化合物的比较

Comparison with Structurally and Mechanistically Similar Compounds

Structural Comparisons

Compound Molecular Formula Key Structural Features Mechanism of Action
Nivimedone C₁₁H₉NO₄ Nitro group at C2; 5,6-dimethyl substitution Mast cell stabilizer; SRS-A antagonism
Zardaverine C₁₂H₁₀F₂N₂O₃ Difluoromethoxy substitution; pyridazinone Phosphodiesterase (PDE) inhibitor; bronchodilator
Tomelukast C₁₆H₂₂N₄O₃ Quinoline backbone; carbamate side chain Leukotriene receptor antagonist
Cromitrile C₂₀H₁₅N₅O₅ Tetrazolyl-benzopyran moiety Mast cell stabilizer; anti-IgE activity

Key Structural Insights :

  • This compound’s nitro group enhances electron-withdrawing effects, stabilizing its interaction with mast cell membranes .
  • Zardaverine’s difluoromethoxy group optimizes PDE4 inhibition, distinct from this compound’s mast cell targeting .
  • Cromitrile shares mast cell stabilization but incorporates a tetrazolyl group for improved solubility .

Mechanistic and Pharmacological Differences

This compound vs. Cromitrile :
  • Similarities : Both inhibit histamine release and are classified as mast cell stabilizers .
  • Differences :
    • This compound demonstrates modest SRS-A antagonism, whereas Cromitrile shows additional anti-IgE activity .
    • Cromitrile’s benzopyran-tetrazole structure may confer longer plasma half-life compared to this compound’s indenedione core .
This compound vs. Zardaverine :
  • Mechanism : Zardaverine inhibits PDE4, increasing cAMP levels for bronchodilation, while this compound directly blocks mast cell degranulation .
  • Clinical Use : Zardaverine is preferred in acute bronchospasm, whereas this compound is prophylactic .

Clinical Efficacy and Limitations

This compound in Asthma Management :
  • A 1979 double-blind trial (n=24) showed sodium this compound (200 mg thrice daily) significantly improved peak expiratory flow rate (PEFR) and reduced bronchodilator use in 50% of patients.
Comparison with DSCG :
  • This compound’s oral administration offers convenience over DSCG’s inhaled route, but its efficacy is less consistent across patient subgroups .

Regulatory and Industrial Status

Compound FDA UNII EMA XEVMPD Index WHO INN Recognition
This compound 1M887244YI SUB09333MIG Yes (1977)
Zardaverine TQ358GWH6Y SUB00142MIG Yes (1989)
Cromitrile W6V355N614 SUB06823MIG Yes

Notable Observations:

  • This compound’s INN was established earlier (1977) than Zardaverine’s (1989), reflecting its historical development .
  • Industrial production of this compound derivatives (e.g., sodium salt) is standardized under HS 29147000, ensuring regulatory compliance .

生物活性

Nivimedone, also known as sodium this compound or BRL10833, is a compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a mast cell stabilizer and has been investigated for its antiallergic properties. It has been shown to act on various biological pathways, particularly through interactions with GPR35, a G protein-coupled receptor implicated in inflammatory responses.

Pharmacological Properties

  • Mast Cell Stabilization : this compound has demonstrated significant activity in stabilizing mast cells, which play a crucial role in allergic reactions. By inhibiting the release of mediators from these cells, this compound can mitigate allergic symptoms and inflammation.
  • GPR35 Agonism : Research indicates that this compound acts as an agonist for GPR35, with an effective concentration (EC50) of approximately 1.9 ± 0.3 μM. This interaction suggests a mechanism through which this compound may exert its anti-inflammatory effects .
  • Nitric Oxide Release : As a nitrate prodrug, this compound is capable of releasing nitric oxide (NO) in a controlled manner. This property is significant for therapeutic applications in conditions requiring vasodilation and improved blood flow .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Allergic Responses : By stabilizing mast cells and preventing degranulation, this compound reduces the release of histamine and other pro-inflammatory cytokines.
  • Nitric Oxide Pathway : The controlled release of NO contributes to vasodilation and may enhance tissue perfusion in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Clinical Trials : In clinical settings, sodium this compound has shown promise in treating allergic conditions such as asthma and rhinitis. A study indicated that patients receiving this compound experienced fewer allergic episodes compared to those on placebo .
  • Animal Models : In rodent models of allergy, this compound significantly reduced symptoms associated with passive cutaneous anaphylaxis, demonstrating its potential as a therapeutic agent in managing allergic reactions .

Data Table: Summary of Biological Activities

ActivityMechanismEC50 (μM)Reference
Mast Cell StabilizationInhibition of mediator release1.9 ± 0.3
GPR35 AgonismActivation of inflammatory pathways1.9 ± 0.3
Nitric Oxide ReleaseVasodilation-

常见问题

Q. What tools enhance efficiency in systematic reviews of this compound-related literature?

  • Methodological Answer : Use NVivo for thematic coding of qualitative data and EndNote for citation management. Leverage PRISMA frameworks to structure reviews and Rayyan for collaborative screening . Prioritize peer-reviewed journals with robust impact factors (e.g., Journal of Medicinal Chemistry) .
    Nvivo进阶:文献综述场景-百科全书+Nvivo, 十分钟做完文献梳理
    10:54

Q. How can interdisciplinary teams align methodologies in this compound research?

  • Methodological Answer : Establish a shared protocol repository (e.g., OSF) with standardized SOPs for assays. Hold cross-disciplinary workshops to harmonize terminology (e.g., "target engagement" vs. "binding affinity"). Use collaborative platforms like Slack for real-time data discussion .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。